molecular formula C19H16FN5O7S B12852973 [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate

[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate

Cat. No.: B12852973
M. Wt: 477.4 g/mol
InChI Key: VNZHMHYNLVUVEV-KCYZZUKISA-N
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Description

[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purine derivative with a fluorosulfonylbenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate typically involves multiple steps, starting with the preparation of the purine derivative and the fluorosulfonylbenzoate precursor. The key steps include:

    Formation of the Purine Derivative: This involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine ring system.

    Attachment of the Oxolan-2-yl Group: This step requires the selective protection and deprotection of hydroxyl groups to ensure the correct stereochemistry.

    Coupling with 4-Fluorosulfonylbenzoate: The final step involves the esterification of the purine derivative with 4-fluorosulfonylbenzoate under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it could inhibit enzymes involved in purine metabolism, leading to changes in cellular nucleotide levels and affecting cell growth and proliferation.

Properties

Molecular Formula

C19H16FN5O7S

Molecular Weight

477.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-purino[7,8-a]imidazol-2-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate

InChI

InChI=1S/C19H16FN5O7S/c20-33(29,30)11-3-1-10(2-4-11)18(28)31-8-13-14(26)15(27)17(32-13)24-7-12-16(22-9-24)23-19-21-5-6-25(12)19/h1-7,9,13-15,17,26-27H,8H2/t13-,14-,15-,17-/m1/s1

InChI Key

VNZHMHYNLVUVEV-KCYZZUKISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C4C(=NC5=NC=CN45)N=C3)O)O)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=C4C(=NC5=NC=CN45)N=C3)O)O)S(=O)(=O)F

Origin of Product

United States

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